molecular formula C17H13N3O3S B2366267 (E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide CAS No. 313403-71-3

(E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2366267
CAS No.: 313403-71-3
M. Wt: 339.37
InChI Key: MODZGEMCCGWWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole compounds, which “(E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide” is a part of, are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .

Scientific Research Applications

  • Synthesis Methods : Microwave promoted synthesis has been found to be an efficient method for the preparation of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, providing a cleaner and faster alternative to traditional thermal heating methods for synthesizing similar compounds (Saeed, 2009).

  • Anticancer Potential : Some derivatives of (E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide have been evaluated for their anticancer activity. A study demonstrated that certain synthesized compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

  • Antiviral Activity : Some compounds in this category have shown potential as antiviral agents. For instance, specific derivatives were found effective against HIV-1 and HIV-2 in a study, suggesting their potential role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) (Saeed et al., 2011).

  • Antifungal Activity : Various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides have been assessed for their antifungal properties. Some synthesized compounds demonstrated low to moderate antifungal activity, highlighting their potential application in this field (Saeed et al., 2008).

  • Enzyme Inhibition : Research into the inhibition of human carbonic anhydrases by certain derivatives has shown that they can preferentially inhibit specific isoforms, which is significant for understanding their biological activity and potential therapeutic applications (Distinto et al., 2019).

  • Antiparasitic Activity : Studies have also explored the antiparasitic activity of thiazolide derivatives. For instance, nitazoxanide, a related compound, has demonstrated broad-spectrum activity against various parasites, suggesting potential applications in treating parasitic infections (Esposito et al., 2005).

  • Antimicrobial Properties : Thiazole derivatives have been synthesized and tested for antimicrobial activity. The research indicates that compounds with specific substituents exhibit significant antimicrobial properties, which could be valuable in developing new antimicrobial agents (Chawla, 2016).

Properties

IUPAC Name

2-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-4-2-3-5-14(11)16(21)19-17-18-15(10-24-17)12-6-8-13(9-7-12)20(22)23/h2-10H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODZGEMCCGWWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.